2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol CAS 1000528-45-9 properties
2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol CAS 1000528-45-9 properties
CAS: 1000528-45-9 Document Type: Technical Monograph & Application Guide Version: 2.0 (Scientific Review)[1][2][3]
Executive Summary: The Fluorinated Scaffold Advantage
In modern medicinal chemistry, 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol represents a high-value building block designed for Multiparameter Optimization (MPO) .[1][2][3] This compound allows researchers to introduce a specific substitution pattern—a para-fluoro group relative to the alkyl chain and an ortho-trifluoromethyl group—into drug candidates.[1][2]
This structural motif serves two critical functions in lead optimization:
-
Metabolic Blocking: The fluorine at the 5-position (para to the ethyl linker) blocks a common site of CYP450-mediated oxidative metabolism (aromatic hydroxylation), potentially extending the half-life (
) of the parent molecule.[1][2] -
Conformational Locking: The bulky ortho-trifluoromethyl group induces out-of-plane twisting of the ethyl side chain relative to the phenyl ring, restricting conformational freedom and potentially improving binding selectivity to protein targets.[1][2]
Physicochemical Profile
The following data aggregates experimental observations with high-confidence predictive models suitable for drug design calculations.
| Property | Value / Description | Context for Researchers |
| Molecular Formula | ||
| Molecular Weight | 208.15 g/mol | Fragment-based drug discovery (FBDD) compliant.[1][2] |
| Appearance | White to off-white solid | Low melting point solid; may appear as a semi-solid oil if impure.[1][2] |
| Solubility | DMSO, Methanol, DCM, EtOAc | Insoluble in water; requires organic co-solvent for bioassays.[3] |
| LogP (Predicted) | 2.6 ± 0.4 | Moderately lipophilic; good membrane permeability potential.[2] |
| H-Bond Donors | 1 (Hydroxyl) | Derivatization handle.[1][2] |
| H-Bond Acceptors | 4 (F, CF3, O) | Fluorine atoms act as weak acceptors.[2][3] |
| Rotatable Bonds | 2 | Low entropic penalty upon binding.[2] |
Synthetic Methodology
While various routes exist, the Reduction of Phenylacetic Acid Precursors is the industry-standard protocol for generating this alcohol with high purity and yield.[3] This method avoids the over-reduction often seen with styrene derivatives and the safety hazards of epoxide handling in Grignard routes.
Protocol: Borane-Mediated Reduction
Objective: Conversion of 2-(5-fluoro-2-(trifluoromethyl)phenyl)acetic acid to the target ethanol.[1][2]
Reagents:
-
Precursor: 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid (1.0 eq)[1][2][3]
-
Reductant: Borane-Tetrahydrofuran Complex (
, 1.0 M solution, 1.2 eq)[1][2][3] -
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (
) or Argon.[1][2] -
Solubilization: Dissolve the phenylacetic acid precursor in anhydrous THF (0.5 M concentration). Cool the solution to 0°C using an ice bath.
-
Addition: Add
dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: Gas evolution ( ) will occur; ensure proper venting.[1][2][3] -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor via TLC (Mobile Phase: 30% EtOAc/Hexanes).[2] The acid spot (
) should disappear, replaced by the alcohol ( ).[3] -
Quench: Cool back to 0°C. Cautiously add Methanol dropwise until gas evolution ceases. This destroys excess borane and breaks down the borate ester intermediate.
-
Workup: Concentrate the mixture in vacuo. Redissolve in EtOAc and wash with saturated
(to remove unreacted acid) and Brine. Dry over . -
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0
40% EtOAc in Hexanes).
Visualization: Synthesis Logic
The following diagram illustrates the pathway and alternative routes to avoid.
Figure 1: Preferred reductive synthesis pathway versus the hazardous Grignard alternative.
Functionalization & Reactivity[1]
The primary hydroxyl group is a versatile "handle" for further chemical elaboration. In drug discovery, this alcohol is rarely the endpoint; it is a linker used to attach the fluorinated aryl "warhead" to a central scaffold.[3]
Key Transformations
-
Appel Reaction / Mesylation: Converts the alcohol to a Halide or Mesylate/Tosylate, creating a leaving group for
reactions with amines (to form piperazines/pyrrolidines). -
Dess-Martin Periodinane (DMP) Oxidation: Yields the aldehyde, enabling Reductive Amination or Wittig Olefination.
-
Jones Oxidation: Yields the carboxylic acid, allowing amide coupling.[3]
Figure 2: Divergent synthesis map transforming the alcohol handle into pharmaceutical scaffolds.[1][2][3][5]
Safety & Handling (SDS Summary)
Signal Word: DANGER GHS Classifications:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]
-
Skin/Eye Irritation (Category 2): Causes serious irritation.[2][6][7]
Critical Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood. The volatility of fluorinated aromatics can be higher than expected; do not inhale dust/vapors.
-
PPE: Nitrile gloves (double-gloving recommended for concentrated solutions), safety glasses with side shields, and a lab coat.[3]
-
Spill Response: Do not dry sweep. Dampen with water or use a HEPA vacuum to avoid generating dust. Neutralize surfaces with a mild soap solution; fluorinated compounds are lipophilic and adhere to surfaces.
References
-
Sigma-Aldrich. Safety Data Sheet: 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol. Accessed via Merck/Sigma-Aldrich Online Catalog.[1][2]
-
PubChem Database. Compound Summary: 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol.[1][2] National Center for Biotechnology Information.
-
Purser, S., et al. (2008).[3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2][3] (Mechanistic grounding for metabolic stability claims).
-
Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] [1][2][3]
Sources
- 1. US20070265326A1 - Novel compounds - Google Patents [patents.google.com]
- 2. 2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate | C8H18N2O4S | CID 23830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Perfluorododecyl)ethanol | C14H5F25O | CID 162368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 5. researchgate.net [researchgate.net]
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- 7. static.cymitquimica.com [static.cymitquimica.com]
